molecular formula C12H10N2O3S B250469 Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate

Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate

Cat. No.: B250469
M. Wt: 262.29 g/mol
InChI Key: JQMSKHAVKHWSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate, also known as MTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is important for cognitive function. This compound also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the levels of various neurotransmitters and cytokines, which play important roles in the regulation of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, there are also some limitations to its use, including the need for further investigation of its pharmacokinetics and pharmacodynamics, as well as its potential side effects.

Future Directions

There are several future directions for the research on Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate. One potential direction is the investigation of its effects on other diseases, such as multiple sclerosis and epilepsy. Another direction is the development of more potent and selective analogs of this compound. Additionally, the investigation of the mechanisms underlying the effects of this compound on cognitive function and memory may lead to the development of novel therapeutic strategies for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of this compound may lead to the development of novel therapeutic strategies for the treatment of various diseases.

Synthesis Methods

Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with methyl 4-bromobenzoate, followed by the treatment with potassium carbonate and subsequent reaction with isocyanate. The final product is obtained through the purification process, which includes recrystallization and column chromatography.

Scientific Research Applications

Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate

InChI

InChI=1S/C12H10N2O3S/c1-17-11(16)9-4-2-8(3-5-9)10(15)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,15)

InChI Key

JQMSKHAVKHWSAM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

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